

Application Note: HPLC Analysis of 6-Caffeoyl-D-glucose

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Compound of Interest

Compound Name: 6-Caffeoyl-D-glucose

Cat. No.: B15181021

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This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of **6-Caffeoyl-D-glucose**. This method is applicable to the analysis of this compound in various matrices, including plant extracts and drug formulations. The protocol employs a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution and sensitivity.

Introduction

6-Caffeoyl-D-glucose is a phenolic compound belonging to the caffeoyl glycoside family. It is found in various medicinal plants and has garnered interest for its potential biological activities. Accurate and reliable quantification of **6-Caffeoyl-D-glucose** is crucial for quality control, pharmacokinetic studies, and formulation development. The HPLC method described herein provides a selective and reproducible approach for this purpose.

Chromatographic Conditions

The separation is achieved using a C18 stationary phase, which provides excellent retention and separation of moderately polar compounds like **6-Caffeoyl-D-glucose**. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (acetonitrile or methanol) allows for the effective elution of the analyte and separation from other matrix components. UV detection is performed at a wavelength that ensures high sensitivity for caffeic acid derivatives.

Method Validation

The described method is based on established protocols for the analysis of similar phenolic compounds and can be validated according to ICH guidelines.^[1] Typical validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Data Summary

The following table summarizes the typical quantitative data achievable with this HPLC method. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.

Parameter	Typical Value
Linearity Range	0.5 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	~0.1 µg/mL
Limit of Quantification (LOQ)	~0.5 µg/mL
Intra-day Precision (%RSD)	< 2%
Inter-day Precision (%RSD)	< 5%
Accuracy (Recovery)	95 - 105%

Experimental Protocol

1. Apparatus and Materials

- High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Data acquisition and processing software.
- Analytical balance.

- Volumetric flasks, pipettes, and other standard laboratory glassware.
- Syringe filters (0.45 μm).

2. Reagents and Solvents

- **6-Caffeoyl-D-glucose** reference standard.
- HPLC grade acetonitrile or methanol.
- HPLC grade water.
- Formic acid or phosphoric acid (for mobile phase acidification).

3. Preparation of Standard Solutions

- Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of **6-Caffeoyl-D-glucose** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 to 100 $\mu\text{g/mL}$.

4. Preparation of Sample Solutions

- Plant Extracts: Accurately weigh a known amount of the dried plant extract and dissolve it in a suitable solvent (e.g., methanol-water mixture). Sonicate for 15-20 minutes to ensure complete dissolution. Filter the solution through a 0.45 μm syringe filter before injection.
- Drug Formulations: Depending on the formulation, dissolve or extract the sample with a suitable solvent to a known concentration of **6-Caffeoyl-D-glucose**. Filter the solution through a 0.45 μm syringe filter prior to analysis.

5. Chromatographic Conditions

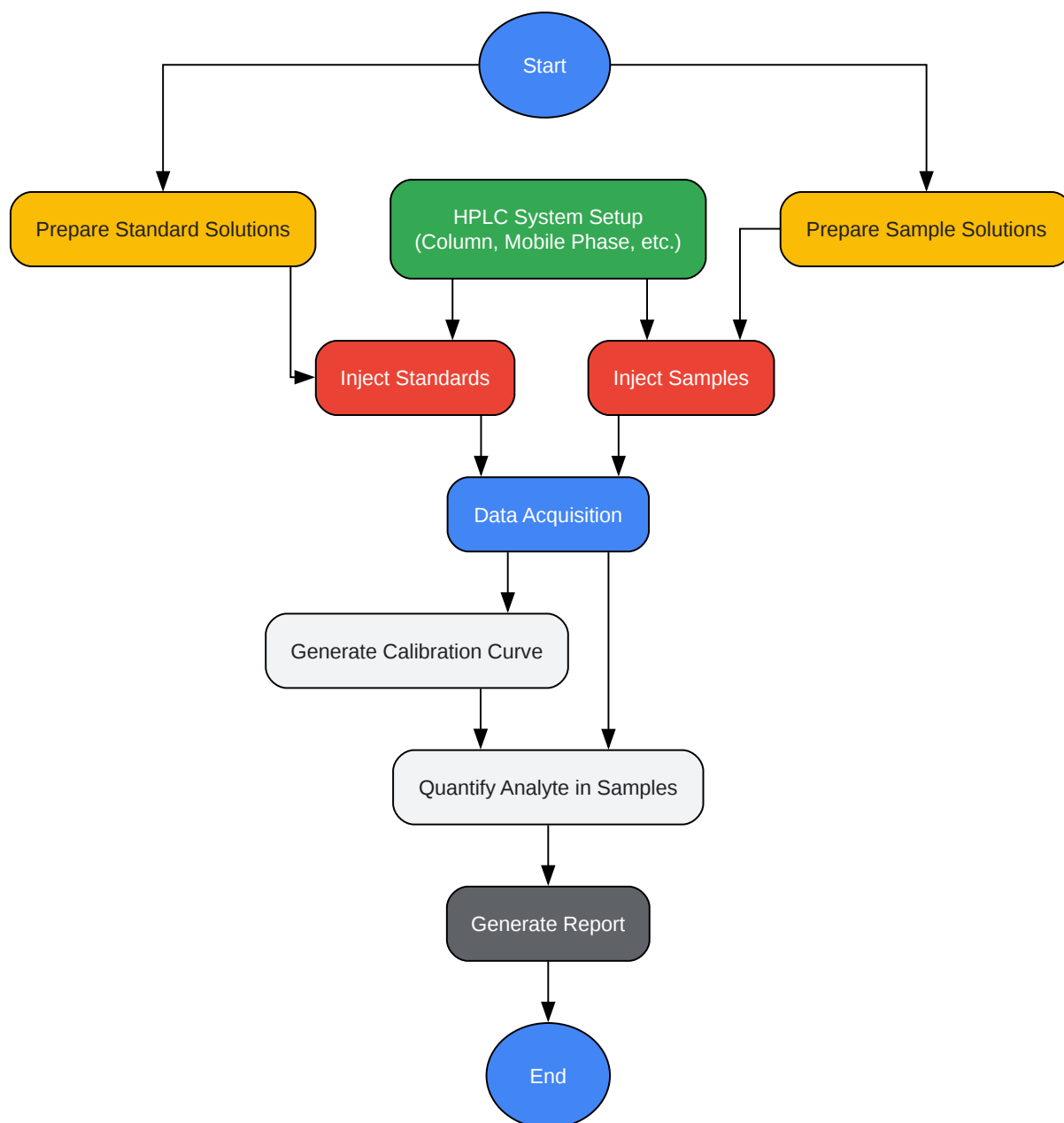
- Column: C18, 250 mm x 4.6 mm, 5 μm .
- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Program:
 - 0-5 min: 10% B
 - 5-25 min: 10% to 50% B
 - 25-30 min: 50% B
 - 30-32 min: 50% to 10% B
 - 32-40 min: 10% B (column re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection Wavelength: 325 nm.

6. Data Analysis

Identify the **6-Caffeoyl-D-glucose** peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Quantify the amount of **6-Caffeoyl-D-glucose** in the sample using the regression equation from the calibration curve.

Workflow Diagram



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Caption: Workflow for HPLC analysis of **6-Caffeoyl-D-glucose**.

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References

- 1. asjp.cerist.dz [asjp.cerist.dz]
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